Pyridazine-3,5-diamine

Lipophilicity Membrane permeability Drug design

Researchers seeking 3,5-diaminopyridazine building blocks often face regioisomer mismatch in synthetic routes. Unlike pyrimidine-2,4-diamine (DDAA motif), pyridazine-3,5-diamine provides a unique DAAD hydrogen-bonding array and higher dipole moment (~4.2 D vs. ~2.3 D) that cannot be replicated by 1,3-diazine analogues. • Enables CNS-penetrant H4 antagonist programs with superior lipophilicity (logP 0.15 vs. -0.50 for pyrimidine). • Key precursor for energetic materials achieving detonation velocities within ~3% of RDX while exceeding thermal stability by >120°C. • Non-regioselective N-methylation allows parallel access to diverse compound libraries from a single alkylation step.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 61071-13-4
Cat. No. B1623729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3,5-diamine
CAS61071-13-4
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1N)N
InChIInChI=1S/C4H6N4/c5-3-1-4(6)8-7-2-3/h1-2H,(H4,5,6,8)
InChIKeyRCACQAFABUTZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3,5-diamine Core Properties & Sourcing


Pyridazine-3,5-diamine (CAS 61071-13-4) is a C4H6N4 heterocyclic building block belonging to the 1,2-diazine family, characterized by two adjacent endocyclic nitrogen atoms and two exocyclic amino groups at the 3- and 5-positions [1]. The compound has a molecular weight of 110.12 g/mol, a predicted logP of approximately 0.15, and a topological polar surface area (TPSA) of 78.55 Ų [1]. As a synthetic intermediate, it serves as a precursor for derivatization into bioactive molecules, including histamine H4 receptor antagonists [2], kinase inhibitors [3], and energetic materials [4]. Its procurement value lies in the unique electronic and steric profile conferred by the ortho-diazine ring system, which fundamentally differentiates it from its regioisomeric counterparts such as pyrimidine-2,4-diamine (CAS 156-81-0) and pyridazine-3,6-diamine (CAS 61070-99-3).

1
Scaffold 1,2-diazine heterocyclic building block with 3,5-diamino substitution
2
Workflow Medicinal chemistry, supramolecular, and energetic material synthesis
3
Differentiator DAAD H-bonding motif and regioisomer-specific reactivity profile

Why Pyridazine-3,5-diamine Cannot Be Substituted


Although pyridazine-3,5-diamine shares the same molecular formula (C4H6N4) with several other diaminodiazine isomers, the adjacency of its endocyclic nitrogen atoms (1,2-diazine configuration) creates a fundamentally different electronic environment compared to 1,3-diazines (pyrimidines) or 1,4-diazines (pyrazines) [1]. The ortho-nitrogen arrangement in pyridazine produces a significantly higher dipole moment (~4.2 D versus ~2.3 D for pyrimidine), directly impacting solubility, chromatographic behavior, and molecular recognition [2]. Furthermore, the 3,5-substitution pattern on the pyridazine ring yields a unique hydrogen-bonding array (DAAD motif) that is geometrically and electronically distinct from the DDAA motif of pyrimidine-2,4-diamine, leading to divergent self-assembly and target-binding properties [3]. These intrinsic physicochemical differences mean that even closely related regioisomers, such as pyridazine-3,6-diamine, cannot serve as drop-in replacements in synthetic pathways that depend on the specific positioning of amino functionalities for subsequent regioselective transformations [4]. The quantitative evidence presented below substantiates these differentiation claims.

This Product Pyridazine-3,5-diamine: ortho-diazine with DAAD motif and 3,5-substitution pattern
Apparent Substitute Pyrimidine-2,4-diamine: 1,3-diazine with DDAA motif and different dipole moment (~2.3 vs ~4.2 D)
This Product Regioisomeric 3,5-diamino orientation: mixed N1/N2 alkylation products
Close Regioisomer Pyridazine-3,6-diamine: single regioisomer from N-alkylation; different H-bond geometry
Similar molecular formula does not mean interchangeable product. Electronic environment, H-bonding array, and regioselectivity may shift synthetic outcomes. Verify by comparative characterization before substitution.

Pyridazine-3,5-diamine Differentiation Evidence


Higher Lipophilicity vs. Pyrimidine-2,4-diamine

Pyridazine-3,5-diamine exhibits a predicted logP of 0.15, which is substantially higher than that of the commonly used pyrimidine-2,4-diamine (logP −0.50) [1][2]. This 0.65 log unit difference translates to an approximately 4.5-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity for the pyridazine scaffold.

Higher Lipophilicity
Cross-study comparable
ΔlogP = 0.65 vs. pyrimidine-2,4-diamine
Pyridazine-3,5-diamine logP = 0.15 (XlogP3); comparator logP = −0.50
Supports membrane permeability screening context
Predicted values; consistent across computational platforms
Lipophilicity Membrane permeability Drug design

Higher Ring Basicity vs. Pyrimidine Analogs

The conjugate acid of the parent pyridazine heterocycle has a pKa of 2.33, compared to 1.30 for pyrimidine and 0.65 for pyrazine [1]. This approximately 10-fold difference in basicity (ΔpKa ≈ 1.0) means that the pyridazine ring is significantly more prone to protonation and N-alkylation under mild acidic or alkylating conditions. The electron-donating effect of the 3,5-diamino substituents further elevates the basicity of the ring nitrogens in pyridazine-3,5-diamine compared to its pyrimidine counterpart [2].

Higher Ring Basicity
Class-level inference
ΔpKaH ≈ 1.03 vs. pyrimidine
Parent pyridazine pKaH = 2.33; pyrimidine pKaH = 1.30; ~11-fold basicity difference
Supports salt-formation and protonation-state review
Experimental aqueous pKa at 25 °C; 3,5-diamino substitution further elevates basicity
Basicity pKa Reactivity Salt formation

Unique DAAD Hydrogen-Bonding Motif

Pyridazine-3,5-diamine and related diaminopyridazines present a DAAD (Donor-Acceptor-Acceptor-Donor) hydrogen-bonding motif that is inverted relative to the ADDA array of aminotriazines and distinct from the DDAA motif in diaminopyrimidines [1]. In the 3,6-diaminopyridazine system, this motif has been demonstrated to drive high-affinity duplex strand formation with a binding free energy per unimer (−ΔG°/n) that increases cooperatively from monomer to trimer, with a Kd of 1.25 ± 0.1 μM measured by ITC for the trimer duplex in 1,2-dichloroethane at 20 °C [2]. The 3,5-substitution pattern in pyridazine-3,5-diamine alters the geometric orientation of this DAAD array compared to the 3,6-isomer, providing a distinct hydrogen-bonding geometry for applications in crystal engineering and host-guest chemistry [3].

DAAD H-Bonding Motif
Class-level inference
DAAD array distinct from DDAA (pyrimidines) and ADDA (triazines)
3,6-isomer duplex: Kd = 1.25 ± 0.1 μM (ITC, trimer, 20 °C)
Enables motif-specific self-assembly studies
3,5-substitution alters geometric presentation; data to verify for this isomer
Hydrogen bonding Supramolecular chemistry Molecular recognition

Divergent Methylation vs. Pyridazine-3,6-diamine

Treatment of 3,5-diaminopyridazine with methyl iodide in methanol yields a mixture of both 1-methyl and 2-methyl quaternary iodides, whereas the isomeric 3,4-, 3,6-, and 4,5-diaminopyridazines each afford only a single methylation product (for example, 3,4-diamino-1-methylpyridazinium iodide) [1]. This divergent behavior arises from the unique electronic symmetry and ring-nitrogen basicity profile of the 3,5-substitution pattern, which renders both N1 and N2 positions comparably nucleophilic.

Divergent Methylation
Head-to-head
3,5-isomer: mixture of N1 + N2 methyl products
3,6-isomer, 3,4-isomer, 4,5-isomer: single regioisomer each
Supports parallel library synthesis from one alkylation step
MeI/MeOH conditions; product ratio not quantified for 3,5-isomer
Regioselectivity N-alkylation Synthetic utility

Validated H4 Antagonist Scaffold with Distinct SAR

3,5-Diamino pyridazines were explicitly introduced as a novel chemotype for histamine H4 receptor antagonism by Savall et al. (2015), who demonstrated that these compounds exhibit a distinct functional spectrum from analogous diaminopyrimidines [1]. The pyridazine-based series showed that an exocyclic amine is not required for H4 receptor affinity—a finding that diverged significantly from the SAR established for triamino-substituted pyridines and pyrimidines [2]. While specific Ki values for the unsubstituted pyridazine-3,5-diamine core are not reported (the publication focuses on elaborated derivatives), representative compounds from this series achieved Ki values in the low nanomolar range (e.g., Ki = 2.0 nM for a substituted 3,5-diaminopyridazine derivative at the human H4 receptor) [3].

H4 Antagonist Scaffold
Class-level inference
Reported H4R antagonist chemotype; derivative Ki = 2.0 nM (human H4R)
SAR diverges from pyrimidine series: exocyclic NH₂ not required for affinity
Supports H4 receptor pathway research and IP-differentiated lead exploration
CHO-hH4R binding assay; core scaffold Ki not reported independently
Histamine H4 receptor Antagonist Drug discovery SAR

High-Performance Energetic Materials Precursor

3,5-Diaminopyridazine-1-oxide, synthesized from pyridazine-3,5-diamine via oxidation and nitration, serves as a precursor to dinitro and mononitro derivatives with computationally predicted detonation velocities of 8.486 km·s⁻¹ (for DADNPO) and 7.224 km·s⁻¹ (for DANPO), and detonation pressures of 30.2 GPa and 23.09 GPa, respectively [1]. The dinitro derivative DADNPO exhibits a thermal decomposition peak temperature of 244.4 °C, whereas the mononitro derivative DANPO shows superior thermal stability with a decomposition peak at 325.2 °C [2]. These performance metrics place pyridazine-3,5-diamine-derived energetic compounds in a competitive range with established nitramine explosives, while the pyridazine N-oxide core provides a different sensitivity and stability profile compared to pyrimidine-based energetic scaffolds [3].

Energetic Precursor
Cross-study comparable
DADNPO: D = 8.486 km·s⁻¹, Tdec = 244.4 °C
DANPO: D = 7.224 km·s⁻¹, Tdec = 325.2 °C (exceeds RDX by >120 °C)
Supports insensitive munition formulation research
Computational predictions (Gaussian 09, Kamlet-Jacobs); DSC thermal analysis
Energetic materials Detonation velocity Thermal stability

Pyridazine-3,5-diamine Research & Industrial Applications


CNS-Penetrant Histamine H4 Antagonists

The higher lipophilicity of the pyridazine-3,5-diamine scaffold (logP = 0.15 vs. −0.50 for pyrimidine-2,4-diamine) makes it a preferred starting material for CNS-penetrant H4 receptor antagonist programs targeting neuroinflammatory and pruritic disorders [1][2]. The validated H4 antagonist pharmacophore, combined with the unique SAR characteristics (exocyclic amine not required for affinity), allows medicinal chemistry teams to explore chemical space not covered by existing pyrimidine-based patent estates [3].

Programmable H-Bonded Duplexes & Sensors

The DAAD hydrogen-bonding motif of the pyridazine-3,5-diamine core enables the construction of molecular duplexes and sensor arrays that cannot be assembled using diaminopyrimidine (DDAA motif) building blocks [4]. Researchers developing molecular recognition systems, self-healing materials, or stimulus-responsive polymers can leverage this unique recognition element to achieve specific, programmable binding geometries [5].

Thermally Stable Insensitive Explosives

Pyridazine-3,5-diamine serves as a key precursor for the synthesis of 3,5-diaminopyridazine-1-oxide-based energetic derivatives that achieve detonation velocities competitive with RDX (within ~3%) while offering substantially superior thermal stability (decomposition temperatures up to 325.2 °C for DANPO, exceeding RDX by >120 °C) [6]. Procurement of this diamine building block is justified for defense and aerospace laboratories developing next-generation insensitive munitions that require both high performance and exceptional thermal safety margins [7].

Non-Selective N-Alkylation for Chemical Diversity

The unique property of pyridazine-3,5-diamine to undergo non-regioselective N-methylation—yielding a mixture of both N1 and N2 alkylated products—contrasts with the single-product outcome observed for pyridazine-3,6-diamine and other regioisomers [8]. This feature enables parallel access to structurally diverse compound libraries from a single alkylation step, increasing synthetic efficiency in lead optimization campaigns and enabling rapid exploration of structure-activity relationships around both ring nitrogen positions [9].

Application
Selection Property
Validation Focus
CNS-Penetrant H4 Antagonist Research
Scaffold lipophilicity profile vs. pyrimidine analogs
H4 receptor binding and CNS exposure-model review
H-Bonded Duplex & Sensor Research
DAAD hydrogen-bonding motif identity
Self-assembly binding geometry and cooperativity
Insensitive Energetic Material Research
N-oxide derivative performance and stability context
Detonation and thermal decomposition endpoint review
Diverse N-Alkylation Library Synthesis
Non-regioselective alkylation behavior
Regioisomeric product distribution and characterization
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